molecular formula C13H19Li B14665556 lithium;4,4-dimethylpentan-2-ylbenzene CAS No. 42052-95-9

lithium;4,4-dimethylpentan-2-ylbenzene

Cat. No.: B14665556
CAS No.: 42052-95-9
M. Wt: 182.3 g/mol
InChI Key: QGSYOHVHGATAAS-UHFFFAOYSA-N
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Description

Lithium;4,4-dimethylpentan-2-ylbenzene is an organolithium compound that features a benzene ring substituted with a 4,4-dimethylpentan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;4,4-dimethylpentan-2-ylbenzene typically involves the lithiation of 4,4-dimethylpentan-2-ylbenzene. This can be achieved by reacting 4,4-dimethylpentan-2-ylbenzene with a strong base such as n-butyllithium in an aprotic solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent the highly reactive organolithium compound from reacting with moisture or oxygen.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure better control over reaction conditions and to minimize the risks associated with handling reactive intermediates. The use of automated systems can also enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Lithium;4,4-dimethylpentan-2-ylbenzene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: It can be reduced to form hydrocarbons.

    Substitution: The lithium atom can be substituted with other electrophiles to form new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the organolithium compound to form new carbon-carbon bonds.

Major Products

    Oxidation: Alcohols or ketones.

    Reduction: Hydrocarbons.

    Substitution: New organolithium compounds or other substituted benzene derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, lithium;4,4-dimethylpentan-2-ylbenzene is used as a strong base and nucleophile. It can deprotonate weak acids and participate in nucleophilic addition and substitution reactions, making it valuable for constructing complex organic molecules.

Biology

While not commonly used directly in biological research, derivatives of this compound can be employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

Medicine

The compound itself is not typically used in medicine, but its derivatives may serve as intermediates in the synthesis of drugs and other therapeutic agents.

Industry

In the materials science industry, this compound can be used in the production of polymers and other advanced materials

Mechanism of Action

The mechanism by which lithium;4,4-dimethylpentan-2-ylbenzene exerts its effects is primarily through its role as a nucleophile and base. The lithium atom in the compound is highly reactive and can readily form new bonds with electrophiles. This reactivity is exploited in various chemical reactions to construct new molecules and materials.

Comparison with Similar Compounds

Similar Compounds

    Lithium;phenylmethane: Another organolithium compound with a benzene ring, but with a simpler alkyl substituent.

    Lithium;4-methylpentan-2-ylbenzene: Similar structure but with a single methyl group instead of two.

    Lithium;4,4-dimethylhexan-2-ylbenzene: Similar structure but with a longer alkyl chain.

Uniqueness

Lithium;4,4-dimethylpentan-2-ylbenzene is unique due to the presence of the 4,4-dimethylpentan-2-yl group, which provides steric hindrance and can influence the reactivity and selectivity of the compound in chemical reactions. This makes it a valuable reagent in organic synthesis, where such steric effects can be used to control the outcome of reactions.

Properties

CAS No.

42052-95-9

Molecular Formula

C13H19Li

Molecular Weight

182.3 g/mol

IUPAC Name

lithium;4,4-dimethylpentan-2-ylbenzene

InChI

InChI=1S/C13H19.Li/c1-11(10-13(2,3)4)12-8-6-5-7-9-12;/h5-9H,10H2,1-4H3;/q-1;+1

InChI Key

QGSYOHVHGATAAS-UHFFFAOYSA-N

Canonical SMILES

[Li+].C[C-](CC(C)(C)C)C1=CC=CC=C1

Origin of Product

United States

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